2-Methylbenzofuran-4,6-diamine
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Overview
Description
2-Methylbenzofuran-4,6-diamine is an organic compound belonging to the benzofuran family It is characterized by a benzofuran ring substituted with a methyl group at the 2-position and amino groups at the 4 and 6 positions
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the Grignard reaction. Starting with 2-methylbenzofuran, the compound undergoes a reaction with a Grignard reagent, followed by nitration and reduction to introduce the amino groups at the 4 and 6 positions.
Nitration and Reduction: Another method involves the direct nitration of 2-methylbenzofuran, followed by catalytic hydrogenation to reduce the nitro groups to amino groups.
Industrial Production Methods: Industrial production typically scales up the aforementioned laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amino groups.
Substitution: Electroph
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methyl-1-benzofuran-4,6-diamine |
InChI |
InChI=1S/C9H10N2O/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4H,10-11H2,1H3 |
InChI Key |
VKZGHKJBJKROMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2O1)N)N |
Origin of Product |
United States |
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